molecular formula C9H9NO2 B075039 N-Acetylbenzamide CAS No. 1575-95-7

N-Acetylbenzamide

Cat. No. B075039
CAS RN: 1575-95-7
M. Wt: 163.17 g/mol
InChI Key: KGGRQKDGRGUWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylbenzamide, also known as N-phenylacetamide, is an organic compound that belongs to the class of amides. It is widely used in various scientific research applications due to its unique properties. N-Acetylbenzamide is synthesized by the reaction of benzoyl chloride with aniline in the presence of a base.

Mechanism Of Action

The mechanism of action of N-Acetylbenzamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. It is also believed to interact with various receptors in the body, leading to the modulation of various physiological processes.

Biochemical And Physiological Effects

N-Acetylbenzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of various receptors such as dopamine and serotonin receptors. N-Acetylbenzamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects.

Advantages And Limitations For Lab Experiments

N-Acetylbenzamide has various advantages and limitations for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under various conditions and can be stored for long periods. However, it has limited solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are various future directions for the use of N-Acetylbenzamide in scientific research. It can be used as a starting material for the synthesis of novel organic compounds with potential pharmaceutical and agrochemical applications. It can also be used as a model compound for the study of the mechanism of action of various drugs. Further research is needed to fully understand the mechanism of action of N-Acetylbenzamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N-Acetylbenzamide is an organic compound that has various scientific research applications. It is synthesized by the reaction of benzoyl chloride with aniline in the presence of a base. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of N-Acetylbenzamide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-Acetylbenzamide involves the reaction of benzoyl chloride with aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous sodium sulfate. The product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-Acetylbenzamide has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes. N-Acetylbenzamide is also used as a model compound for the study of the mechanism of action of various drugs.

properties

CAS RN

1575-95-7

Product Name

N-Acetylbenzamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-acetylbenzamide

InChI

InChI=1S/C9H9NO2/c1-7(11)10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12)

InChI Key

KGGRQKDGRGUWAT-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1

Other CAS RN

1575-95-7

synonyms

N-acetylbenzamide

Origin of Product

United States

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